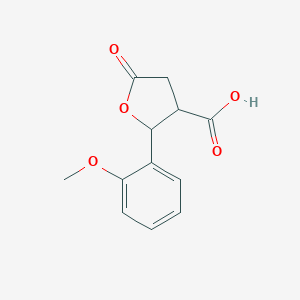

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMNYYZCVYAOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process begins with the formation of an oxime intermediate (e.g., benzaldehyde oxime) through the reaction of an aldehyde with hydroxylamine hydrochloride in a 1:1 ethanol/water mixture. Subsequent microwave irradiation (200 W, 180°C) of the oxime with diacetoxyiodobenzene and an alkene in methanol triggers a 1,3-dipolar cycloaddition, yielding an isoxazoline intermediate. Acid hydrolysis of this intermediate under microwave conditions (170°C, 6 M HCl) generates the tetrahydrofuran ring system.

Key Parameters:

-

Oxime synthesis : 97% yield under optimized conditions (10 min stirring, 3 h reaction time).

-

Cycloaddition : 70% yield after 5–10 min of microwave irradiation.

-

Hydrolysis : Quantitative yield via rapid microwave-assisted cleavage.

Adapting this method to synthesize 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid would require substituting benzaldehyde with 2-methoxybenzaldehyde to introduce the methoxyphenyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.22 g/mol | |

| Melting Point | 124–125°C | |

| Storage Conditions | Ambient temperature | |

| Solubility | Soluble in DMSO, chloroform |

Stock solutions are prepared at concentrations up to 10 mM in DMSO, with detailed protocols provided by GlpBio.

Applications in Agrochemical Synthesis

The compound’s utility as a nematicide intermediate underscores its industrial relevance. In CN108484538B , it reacts with 4-bromo-1,1,2-trifluoro-1-butene to form a fluorinated ester, achieving 85–90% yield. This highlights its role in introducing chiral centers and fluorine atoms into agrochemicals.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Formation of 2-(2-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

Reduction: Formation of 2-(2-Methoxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrahydrofuran Derivatives

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)

- CAS : 1234694-22-4

- Key Differences :

| Property | Target Compound | C75 |

|---|---|---|

| Molecular Weight | 236.22 | 356.43 |

| Key Functional Groups | Methoxyphenyl, ketone | Octyl, methylene, ketone |

| LogP | 0.44 | ~3.5 (estimated) |

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid (Stereoisomer)

Aryl Furan and Phenylacetic Acid Derivatives

2-Methyl-5-phenylfuran-3-carboxylic Acid

- Structural Features : A simpler furan ring with methyl and phenyl substituents.

- Applications : Used in copolymerization and catalyst synthesis.

2-Hydroxyphenyl Acetic Acid (Compound 7 in )

- CAS : 614-75-5

- Key Differences :

| Property | Target Compound | 2-Hydroxyphenyl Acetic Acid |

|---|---|---|

| Tyrosinase Inhibition | Not reported | 12.7% at 4 mM |

| Functional Groups | Tetrahydrofuran, ketone | Phenyl, acetic acid |

Q & A

Q. What synthetic methodologies are currently established for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

The compound is synthesized via multi-step organic reactions involving furan and methoxyphenyl precursors. Key steps include cyclization and oxidation to form the tetrahydrofuran-5-one core, followed by carboxylation at the C3 position. Structural analogs (e.g., C75 in ) often employ esterification or Friedel-Crafts alkylation to introduce substituents. Purity verification via HPLC (≥98%) and characterization using NMR (¹H/¹³C) and mass spectrometry are standard .

Q. How is the structural integrity of this compound validated in research settings?

X-ray crystallography (e.g., Acta Crystallographica reports in ) and advanced spectroscopic techniques (e.g., 2D NMR for stereochemical assignment) are critical. Computational methods, such as density functional theory (DFT), may corroborate experimental data to resolve ambiguities in stereochemistry or tautomerism .

Q. What preliminary biological activities are associated with this compound?

Structural analogs like C75 ( ) exhibit inhibition of fatty-acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced lipoic acid (LA) synthesis and mitochondrial dysfunction. Preliminary assays suggest potential antiproliferative effects in cancer models, though selectivity requires further validation .

Advanced Research Questions

Q. What experimental strategies can elucidate its inhibitory effects on mitochondrial enzymes like HsmtKAS?

- Knockdown/Overexpression Studies : Compare phenotypic outcomes (e.g., LA levels, ROS production) in HsmtKAS-knockdown vs. wild-type cells treated with the compound ( ).

- Enzyme Kinetics : Use purified HsmtKAS to measure IC₅₀ values via spectrophotometric assays monitoring NADPH consumption .

- Rescue Experiments : Supplement with lipoic acid to reverse mitochondrial dysfunction, confirming target specificity .

Q. How can researchers differentiate between on-target and off-target effects in cellular models?

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify unintended enzyme interactions.

- CRISPR-Cas9 Screens : Validate phenotype consistency across isogenic cell lines with HsmtKAS or FASN knockouts.

- Dose-Response Analysis : High-dose off-target effects may persist despite HsmtKAS overexpression, as seen in C75 studies ( ) .

Q. What methodologies address discrepancies in reported bioactivity across studies?

- Metabolic Context : Cell-type-specific variations in LA synthesis pathways (e.g., cancer vs. normal cells) may explain divergent results. Standardize culture conditions (e.g., hypoxia, glucose deprivation) to control for metabolic heterogeneity .

- Redox Profiling : Measure ROS and glutathione levels to assess oxidative stress contributions, which can mask or amplify bioactivity .

- Structural-Activity Relationship (SAR) Studies : Modify the methoxyphenyl or tetrahydrofuran moieties to isolate contributions of specific functional groups to observed effects .

Methodological Considerations

- Data Contradictions : Off-target effects on FASN () and redox imbalances () necessitate orthogonal validation (e.g., siRNA silencing, LA supplementation).

- Advanced Characterization : Synchrotron-based crystallography () or cryo-EM may resolve binding modes with HsmtKAS, informing rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.